molecular formula C17H17NO B11864792 N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide CAS No. 79005-34-8

N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B11864792
CAS No.: 79005-34-8
M. Wt: 251.32 g/mol
InChI Key: SUZXMBFTNDPBMW-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydronaphthalen-1-yl)benzamide (CAS 79005-34-8) is a chemical compound with the molecular formula C17H17NO and a molecular weight of 251.33 g/mol . This compound belongs to the benzamide class and incorporates a 5,6,7,8-tetrahydronaphthalene (tetralin) group, a structure that is of significant interest in medicinal chemistry and drug discovery. The benzamide scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . For instance, structurally related benzamide compounds featuring the tetrahydronaphthalene moiety have been investigated as potent inhibitors of bacterial cell division protein FtsZ, demonstrating promising activity against Gram-positive bacteria such as Staphylococcus aureus . Other research on similar tetrahydronaphthalene-based benzamides has identified potential applications in areas including antiviral therapy and the modulation of ion channels for pain management . This makes this compound a valuable chemical building block or reference standard for researchers developing novel therapeutic agents and probing biochemical mechanisms. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

79005-34-8

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H17NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-3,6,8-10,12H,4-5,7,11H2,(H,18,19)

InChI Key

SUZXMBFTNDPBMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Protocol and Optimization

In a typical procedure, benzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 5,6,7,8-tetrahydro-1-naphthylamine (1.0 equiv) in dichloromethane at 0°C. Aqueous NaOH (10%) is introduced to maintain a biphasic system, which mitigates side reactions such as over-acylation. The mixture is stirred for 4–6 hours at room temperature, followed by extraction and purification via recrystallization from ethanol. Yields range from 65% to 78%, contingent on the stoichiometric control of benzoyl chloride and base.

Table 1: Key Parameters for Acyl Chloride Method

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes amine solubility
Temperature0°C → RTReduces hydrolysis
Base Concentration10% NaOHNeutralizes HCl byproduct
Reaction Time6 hoursCompletes acylation

Characterization Data

The product exhibits distinct spectral features:

  • IR (KBr): ν\nu 3280 cm1^{-1} (N–H stretch), 1645 cm1^{-1} (C=O amide).

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6): δ 7.45–8.10 (m, 5H, aromatic), 6.90–7.20 (m, 3H, tetrahydronaphthalene), 2.70–2.90 (m, 4H, CH2_2), 1.70–1.90 (m, 4H, CH2_2).

  • Elemental Analysis: Calcd. for C17_{17}H17_{17}NO: C, 79.97; H, 6.71; N, 5.49. Found: C, 79.65; H, 6.82; N, 5.33.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based coupling reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) offer a mild alternative for amide bond formation, particularly for acid- or base-sensitive substrates. This method activates the carboxylic acid in situ, avoiding the need for acyl chloride preparation.

Procedure and Conditions

Benzic acid (1.1 equiv) is dissolved in DMF with EDCl (1.5 equiv) and HOBt (1.5 equiv). After 30 minutes of activation, 5,6,7,8-tetrahydro-1-naphthylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The crude product is precipitated in ice-water and purified via column chromatography (SiO2_2, ethyl acetate/hexane). Yields improve to 80–85% when using 4-dimethylaminopyridine (DMAP) as a catalyst.

Table 2: EDCl/HOBt Method Optimization

VariableEffect on Reaction Efficiency
DMAP (10 mol%)Enhances rate by 40%
Solvent (DMF vs. THF)DMF superior due to solubility
Reaction Time24 hours for completion

Side Reactions and Mitigation

Competitive urea formation from EDCl is minimized by maintaining a 1:1.5 ratio of EDCl to carboxylic acid. Additionally, rigorous exclusion of moisture prevents reagent decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for amide formation. In this approach, benzic acid and 5,6,7,8-tetrahydro-1-naphthylamine are mixed with POCl3_3 as an activating agent and irradiated at 100°C for 15 minutes. The method achieves yields comparable to traditional heating (70–75%) but with a 10-fold reduction in time.

Advantages and Limitations

  • Pros: Rapid synthesis, reduced energy consumption.

  • Cons: Requires specialized equipment, limited scalability.

Characterization and Analytical Validation

Consistent across all methods, the final product is validated using spectroscopic and chromatographic techniques:

Spectroscopic Consistency

  • 13C^{13}C-NMR (100 MHz, DMSO-d6d_6): δ 167.2 (C=O), 135.1–128.3 (aromatic carbons), 29.8–22.1 (tetrahydronaphthalene CH2_2).

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Elemental Analysis Discrepancies

Minor deviations in carbon and nitrogen content (e.g., 79.65% C vs. 79.97% theoretical) are attributed to hygroscopicity during sample preparation.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeCostScalability
Acyl Chloride65–786 hoursLowHigh
EDCl/HOBt80–8524 hoursModerateModerate
Microwave70–7515 minutesHighLow

The EDCl/HOBt method offers the highest yield but requires costly reagents. The acyl chloride route remains the most scalable for industrial applications, while microwave synthesis is optimal for small-scale research .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic aromatic substitution reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide may interact with specific molecular targets involved in cancer pathways. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydronaphthalene have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antiviral Properties

Recent investigations have identified structural analogs of this compound as potential inhibitors of viral replication. For example, a related benzoannulene compound demonstrated significant antiviral activity against the Chikungunya virus with low cytotoxicity . This suggests that this compound could be explored for similar antiviral applications.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is under investigation. Initial findings indicate that it may influence cytokine production and other inflammatory markers, which could be beneficial in treating inflammatory diseases.

Biological Mechanisms

Understanding the biological mechanisms of this compound is crucial for its application in drug development:

  • Target Interactions : The compound is believed to bind to specific receptors or enzymes involved in critical cellular processes such as proliferation and apoptosis.
  • Cell Signaling Pathways : It may alter cell signaling pathways related to cancer and inflammation by modulating gene expression and protein activity .

Case Study 1: Anticancer Screening

In a study evaluating various derivatives for anticancer activity against colorectal carcinoma cell lines (HCT116), compounds structurally related to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) . This highlights the potential of such compounds in developing new cancer therapies.

Case Study 2: Antiviral Activity

A benzoannulene derivative featuring a similar tetrahydronaphthalene structure was tested against Chikungunya virus and showed an effective concentration (EC90) of 270 nM with substantial viral titer reduction . This finding suggests that this compound may also possess antiviral properties worthy of further exploration.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from most analogs in two key aspects:

Positional Isomerism : The benzamide group is attached to the 1-position of the tetralin ring, whereas analogs in Evidences 1–3 feature substituents at the 2-position (e.g., compounds 6–17 in ). This positional difference may influence steric interactions and electronic properties.

Functional Group Diversity : Unlike oxadiazole-containing analogs (e.g., compounds 6–17), the target lacks the 1,3,4-oxadiazole linker, which is replaced by a direct amide bond.

Physicochemical Properties

  • Molecular Weight : The target compound (251.33 g/mol) is lighter than oxadiazole derivatives (e.g., Compound 6: 429.37 g/mol) due to the lack of the oxadiazole ring.
  • Solubility : Electron-withdrawing groups (e.g., CF₃, Br) in analogs may reduce aqueous solubility compared to the target’s unsubstituted benzamide.

Biological Activity

N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C17H17NOC_{17}H_{17}NO and a molecular weight of approximately 251.329 g/mol. The compound features a tetrahydronaphthalene moiety attached to a benzamide group, which contributes to its unique chemical properties and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in cell proliferation and inflammatory pathways .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes that facilitate cancer cell growth, potentially leading to anticancer effects.
  • Receptor Modulation : It could interact with various receptors influencing neurotransmission and other cellular processes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that compounds structurally similar to this compound exhibit anticancer effects by inhibiting key signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through its action on specific inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cell proliferation in cancer models
Anti-inflammatoryModulation of inflammatory pathways
Receptor InteractionPotential binding to neurotransmitter receptors influencing behavior

Notable Research Findings

  • Antitumor Activity : A study highlighted the effectiveness of similar benzamide derivatives in inhibiting cell growth in various cancer types including breast and head-and-neck cancers. These findings suggest that this compound could be further explored for its anticancer potential .
  • Mechanistic Insights : Research on related compounds has shown that they can downregulate proteins involved in cell cycle regulation and apoptosis. This mechanism could be applicable to this compound as well .
  • Pharmacological Applications : The compound's structural characteristics make it a candidate for further pharmacological studies aimed at developing new therapeutic agents targeting inflammation and cancer .

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